![molecular formula C9H7ClFNO3 B082424 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid CAS No. 905810-26-6](/img/structure/B82424.png)

3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid

Übersicht

Beschreibung

3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of compounds with potential biological activity. This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, which are known to influence the chemical behavior and reactivity of the molecule.

Synthesis Analysis

The synthesis of similar fluorinated compounds involves multi-step processes, including substitution and hydrolysis, to achieve the desired product with high yield. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a compound with related functional groups, was optimized to achieve a total yield of 63.69%, highlighting the efficiency of the synthetic approach (Jianqing Zhang et al., 2019).

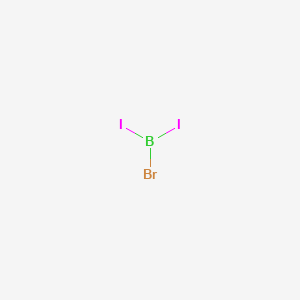

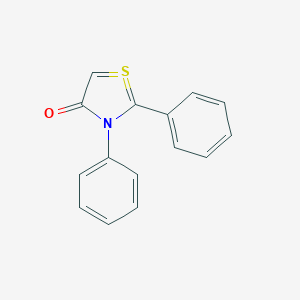

Molecular Structure Analysis

The molecular structure of β-amino acids, including 3-amino-3-(4-fluorophenyl)propionic acid, was studied using DFT computed zwitterionic monomer and dimer structures. These studies help understand the intra- and inter-H-bond formations, which are crucial for the molecule's stability and reactivity (L. Pallavi & J. Tonannavar, 2020).

Chemical Reactions and Properties

The chemical reactions involving fluorophenyl compounds can lead to various biologically active molecules. For instance, the synthesis of antibacterial agents from 1,4-dihydro-4-oxopyridinecarboxylic acids demonstrates the versatility of these compounds in forming potent biological agents through structural modifications (J. Matsumoto et al., 1984).

Physical Properties Analysis

The physical properties of compounds are significantly affected by their molecular structure. For instance, the synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acid show how substituents like fluorine can influence properties such as pKa values and the potential for further functionalization (Sasmita Das et al., 2003).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is essential for the application of these compounds in synthesis and drug development. For example, the study on the synthesis, spectral analysis, and quantum chemical studies of chloro-fluorophenyl-acridinones highlights the importance of computational chemistry in predicting the chemical behavior of such compounds (R. Satheeshkumar et al., 2017).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

The compound “3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” has been used in the development of inhibitors for tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .

Methods of Application or Experimental Procedures

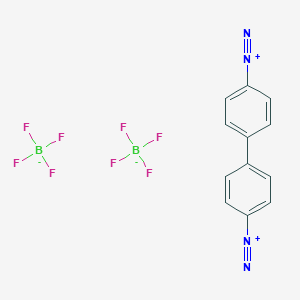

The researchers used a preliminary assay using tyrosinase from Agaricus bisporus (AbTYR) to identify tyrosinase inhibitors from a synthetic source . They synthesized new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . The inhibitory properties of these compounds were determined by preventing the oxidation of physiological substrates (L-tyrosine or L-DOPA) in in vitro assays .

Results or Outcomes

The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors . These results confirmed that the presence of this fragment is an important structural feature to improve the AbTYR inhibition . Furthermore, docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .

2. Synthesis of Quinoline Derivatives

Summary of the Application

Quinoline derivatives, which can be synthesized using compounds similar to “3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid”, have a wide range of therapeutic potentials . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Methods of Application or Experimental Procedures

The synthesis of quinoline derivatives involves various chemical reactions, including palladium-catalyzed cross-coupling reactions . The specific procedures and conditions may vary depending on the desired quinoline derivative .

Results or Outcomes

Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . They are used extensively in the treatment of various infections and diseases .

3. Reactant for Rh-Catalyzed Asymmetric Addition Reactions

Summary of the Application

“3-Chloro-4-fluorophenylboronic acid”, a compound similar to “3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid”, can be used as a reactant for Rh-catalyzed asymmetric addition reactions .

Methods of Application or Experimental Procedures

The compound is used as a reactant in a reaction catalyzed by rhodium . The specific procedures and conditions may vary depending on the desired product .

Results or Outcomes

The outcomes of these reactions can be various organic compounds, which can have potential applications in different fields .

4. Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

Summary of the Application

Compounds similar to “3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Methods of Application or Experimental Procedures

The synthesis involves palladium-catalyzed cross-coupling reactions .

Results or Outcomes

The resulting liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls have potential applications in various fields .

5. Synthesis of o-Phenylphenols

Summary of the Application

Compounds similar to “3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” have been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

Methods of Application or Experimental Procedures

The synthesis involves various chemical reactions .

Results or Outcomes

The resulting o-phenylphenols have potential therapeutic applications .

Safety And Hazards

The safety data sheet for a similar compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-chloro-4-fluoroanilino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO3/c10-6-3-5(1-2-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLYYVGOFRQPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586142 | |

| Record name | 3-(3-Chloro-4-fluoroanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid | |

CAS RN |

905810-26-6 | |

| Record name | 3-(3-Chloro-4-fluoroanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.